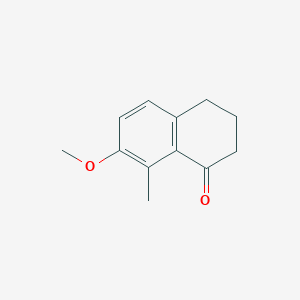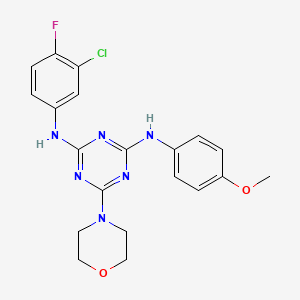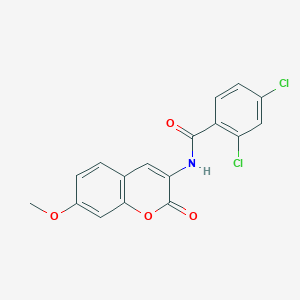
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a distinct chemical structure characterized by a naphthalene core Its molecular formula is C12H14O2, and it features a methoxy group at the 7th position and a methyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with the alkylation of a naphthalene derivative, followed by a series of oxidation and reduction reactions. Key reagents used in the synthesis include methyl iodide, sodium hydride, and potassium permanganate. Reaction conditions are carefully controlled to ensure the desired substitutions and transformations on the naphthalene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with adjustments to accommodate large-scale reactions. This includes optimizing reaction times, temperatures, and purification methods to maximize yield and purity. The use of catalytic processes and continuous flow reactors can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the naphthalene ring to introduce additional functional groups.
Reduction: Reduction of the carbonyl group to produce alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the aromatic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization with nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The unique structure of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one makes it a valuable building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs or therapeutic agents.
Medicine: Preliminary studies have explored its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry: Beyond its medicinal uses, this compound may also find applications in the development of new materials, such as polymers with unique properties or dyes with enhanced stability and colorfastness.
Mécanisme D'action
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is largely dependent on its interaction with specific molecular targets. For example, if used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The methoxy and methyl groups play crucial roles in determining its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other naphthalene derivatives with varying substituents can be compared to 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one, such as 7-Hydroxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one and 7-Methoxy-8-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness: The presence of both the methoxy and methyl groups in specific positions confers unique reactivity and interaction profiles, which can be advantageous in certain chemical reactions and biological assays. The combination of these groups allows for distinct electronic and steric effects, making this compound a valuable compound for targeted applications.
Propriétés
IUPAC Name |
7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCONMRWCPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2797743.png)


![2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2797747.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)




